molecular formula C17H17FN2O3S B11172085 4-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide

4-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B11172085
M. Wt: 348.4 g/mol
InChI Key: SJFMSTFXWKSFEQ-UHFFFAOYSA-N
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Description

4-FLUORO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorine atom, a methoxy group, and a sulfonamide group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-FLUORO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-FLUORO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

4-FLUORO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE can be compared with other indole derivatives, such as:

The uniqueness of 4-FLUORO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H17FN2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

4-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C17H17FN2O3S/c1-23-14-4-7-17-16(10-14)12(11-19-17)8-9-20-24(21,22)15-5-2-13(18)3-6-15/h2-7,10-11,19-20H,8-9H2,1H3

InChI Key

SJFMSTFXWKSFEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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